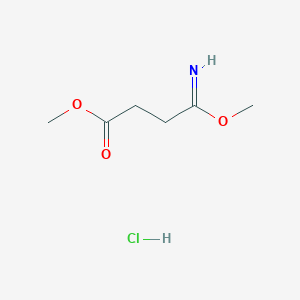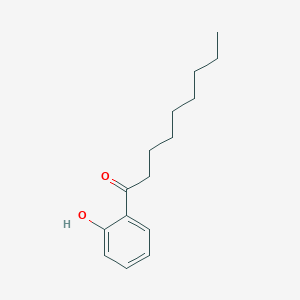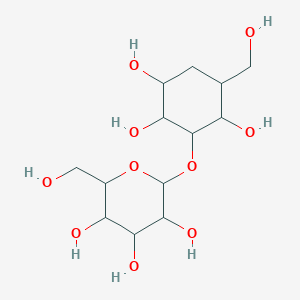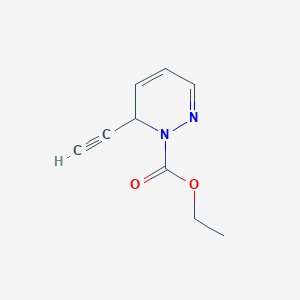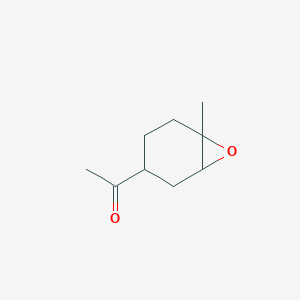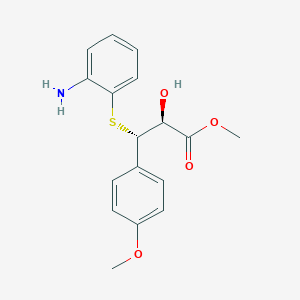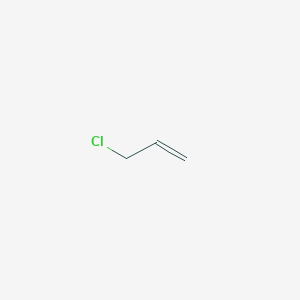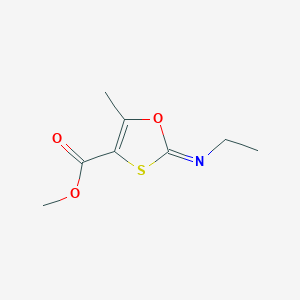
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Methanofullerene C60)-61-carboxylic acid ethyl ester, commonly known as MCE, is a fullerene derivative that has been extensively studied in the field of nanotechnology and biomedicine. MCE is a unique molecule due to its spherical shape and high electron affinity, which makes it a promising candidate for various scientific applications. In
Scientific Research Applications
MCE has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and electronics. In biomedicine, MCE has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. MCE has also shown promising results in cancer therapy, as it can induce apoptosis in cancer cells and inhibit tumor growth. In material science, MCE has been used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and mechanical strength. In electronics, MCE has been explored as a potential component for the development of organic solar cells and transistors.
Mechanism of Action
The mechanism of action of MCE is not fully understood, but it is believed to be related to its high electron affinity and ability to scavenge free radicals. MCE can interact with various biomolecules, such as proteins and lipids, and alter their functions. MCE has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MCE has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MCE can protect cells from oxidative stress and inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and viruses. In vivo studies have shown that MCE can improve cognitive function, reduce inflammation and oxidative stress, and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MCE in lab experiments is its unique properties, such as its high electron affinity and ability to scavenge free radicals. MCE is also relatively stable and easy to handle, which makes it a convenient molecule for various applications. However, the synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise. MCE is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are many potential future directions for the research on MCE. One direction is to investigate the potential of MCE as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Another direction is to explore the use of MCE in material science and electronics, as it has unique properties that may be useful for the development of novel materials and devices. Additionally, further research is needed to fully understand the mechanism of action of MCE and its interactions with biomolecules.
Synthesis Methods
The synthesis of MCE involves the reaction of fullerene C60 with 2-(bromomethyl) benzoic acid ethyl ester in the presence of a palladium catalyst. This reaction yields MCE as a yellow powder with a purity of over 99%. The synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise.
properties
CAS RN |
150493-27-9 |
|---|---|
Product Name |
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester |
Molecular Formula |
C64H6O2 |
Molecular Weight |
806.7 g/mol |
InChI |
InChI=1S/C64H6O2/c1-2-66-62(65)61-63-57-49-41-31-21-13-5-3-4-7-11-9(5)17-25-19(11)29-23-15(7)16-8(4)12-10-6(3)14(13)22-28-18(10)26-20(12)30-24(16)34-33(23)43-37(29)47-39(25)45(35(41)27(17)21)53(57)55(47)59-51(43)52-44(34)38(30)48-40(26)46-36(28)42(32(22)31)50(49)58(63)54(46)56(48)60(52)64(59,61)63/h61H,2H2,1H3 |
InChI Key |
CSRXALCPKNCXFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Canonical SMILES |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)


